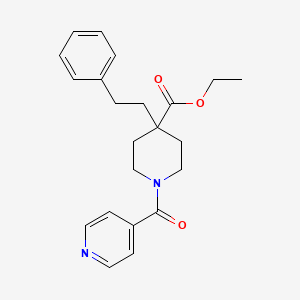
ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate, also known as SKF-82958, is a selective dopamine D1 receptor agonist. It is widely used in scientific research for its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
Mécanisme D'action
Ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate selectively activates dopamine D1 receptors, which are primarily located in the striatum and prefrontal cortex. Activation of these receptors leads to increased cAMP signaling, which in turn activates downstream signaling pathways that regulate neuronal activity. The exact mechanism of action of ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate is still being studied, but it is believed to involve modulation of dopaminergic neurotransmission and regulation of gene expression.
Biochemical and Physiological Effects
ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects. It increases dopamine release in the striatum and prefrontal cortex, which leads to increased neuronal activity and improved cognitive function. It also increases cAMP signaling and activates downstream signaling pathways that regulate gene expression. In animal models, ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to improve motor function, reduce negative symptoms of schizophrenia, and reduce drug-seeking behavior in addiction.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate has a number of advantages for lab experiments. It is highly selective for dopamine D1 receptors, which allows for specific targeting of these receptors in experiments. It is also stable and can be easily synthesized in large quantities with high purity and yield. However, ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate has some limitations as well. It has a short half-life, which requires frequent dosing in experiments. It also has poor blood-brain barrier penetration, which limits its effectiveness in certain neurological disorders.
Orientations Futures
For research on ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate include the development of more potent and selective dopamine D1 receptor agonists, investigation of the molecular mechanisms underlying its therapeutic effects, and the development of novel drug delivery systems to improve its blood-brain barrier penetration.
Méthodes De Synthèse
The synthesis of ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate involves the reaction between 1-isonicotinoyl-4-piperidinecarboxylic acid and 2-phenylethylamine in the presence of ethyl chloroformate. The reaction yields ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate as a white crystalline solid with a purity of over 99%. The synthesis method has been optimized to produce large quantities of ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate with high purity and yield.
Applications De Recherche Scientifique
Ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in neurological disorders. In Parkinson's disease, ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to improve motor function and reduce the severity of symptoms in animal models. In schizophrenia, ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to improve cognitive function and reduce negative symptoms. In addiction, ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to reduce drug-seeking behavior and prevent relapse.
Propriétés
IUPAC Name |
ethyl 4-(2-phenylethyl)-1-(pyridine-4-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-2-27-21(26)22(11-8-18-6-4-3-5-7-18)12-16-24(17-13-22)20(25)19-9-14-23-15-10-19/h3-7,9-10,14-15H,2,8,11-13,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMRWBDQGCWTIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=CC=NC=C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-chloro-2-methylphenyl)imino]-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5970260.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4,4,4-trifluoro-N-(tetrahydro-2-furanylmethyl)-1-butanamine](/img/structure/B5970266.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5970273.png)

![4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5970276.png)

![1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B5970285.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]tetrahydro-2-furancarboxamide](/img/structure/B5970286.png)
![N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5970297.png)
![4-{[1-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5970311.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5970314.png)
![N-[3-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B5970326.png)
![N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5970328.png)
![3-[2-(2-methylphenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine](/img/structure/B5970340.png)